N-[(1-methylsulfonylcyclopropyl)methyl]oxepan-4-amine
Description
N-[(1-methylsulfonylcyclopropyl)methyl]oxepan-4-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropyl group attached to a methylsulfonyl moiety, which is further connected to an oxepan-4-amine structure. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Properties
IUPAC Name |
N-[(1-methylsulfonylcyclopropyl)methyl]oxepan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3S/c1-16(13,14)11(5-6-11)9-12-10-3-2-7-15-8-4-10/h10,12H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILKDYOKJNOCSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CC1)CNC2CCCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methylsulfonylcyclopropyl)methyl]oxepan-4-amine typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclopropanation of an appropriate alkene, followed by the introduction of the methylsulfonyl group. The final step involves the formation of the oxepan-4-amine ring through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methylsulfonylcyclopropyl)methyl]oxepan-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or oxepan ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as a solvent.
Reduction: LiAlH4, NaBH4, ethanol or THF as solvents.
Substitution: Alkyl halides, sulfonates, polar aprotic solvents like DMSO or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-[(1-methylsulfonylcyclopropyl)methyl]oxepan-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: The compound is used in the development of new materials, including polymers and advanced composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(1-methylsulfonylcyclopropyl)methyl]oxepan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and oxepan-4-amine moieties can engage in various binding interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
N-[(1-methylsulfonylcyclopropyl)methyl]oxepan-4-amine can be compared with other similar compounds, such as:
N-[(1-methylsulfonylcyclopropyl)methyl]amine: Lacks the oxepan ring, which may result in different chemical reactivity and biological activity.
N-[(1-methylsulfonylcyclopropyl)methyl]piperidine: Contains a piperidine ring instead of an oxepan ring, leading to variations in its chemical and biological properties.
N-[(1-methylsulfonylcyclopropyl)methyl]morpholine: Features a morpholine ring, which can influence its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its combination of the cyclopropyl, methylsulfonyl, and oxepan-4-amine moieties, which impart distinct chemical and biological properties that are not observed in the similar compounds listed above.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
